molecular formula C15H24N4O B6782693 2-(2-bicyclo[2.2.1]heptanyl)-N-(2-tert-butyl-1,2,4-triazol-3-yl)acetamide

2-(2-bicyclo[2.2.1]heptanyl)-N-(2-tert-butyl-1,2,4-triazol-3-yl)acetamide

Cat. No.: B6782693
M. Wt: 276.38 g/mol
InChI Key: GTDJXHFPSWCVIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bicyclo[2.2.1]heptanyl)-N-(2-tert-butyl-1,2,4-triazol-3-yl)acetamide can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction. This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . The reaction involves the use of a chiral tertiary amine as the catalyst, which facilitates the formation of the bicyclo[2.2.1]heptane scaffold .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the organocatalytic formal [4 + 2] cycloaddition reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-bicyclo[2.2.1]heptanyl)-N-(2-tert-butyl-1,2,4-triazol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclo[2.2.1]heptane scaffold or the triazole ring.

    Substitution: Substitution reactions can occur at various positions on the bicyclo[22

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction being performed but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions could yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

2-(2-bicyclo[2.2.1]heptanyl)-N-(2-tert-butyl-1,2,4-triazol-3-yl)acetamide has several potential scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity can be explored for the development of new drugs or bioactive molecules.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound’s unique properties could be utilized in the development of new materials or industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-bicyclo[2.2.1]heptanyl)-N-(2-tert-butyl-1,2,4-triazol-3-yl)acetamide would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

2-(2-bicyclo[2.2.1]heptanyl)-N-(2-tert-butyl-1,2,4-triazol-3-yl)acetamide can be compared with other compounds that feature a bicyclo[2.2.1]heptane scaffold. Similar compounds include camphor, sordarins, α-santalol, and β-santalol . These compounds share the bicyclo[2.2.1]heptane core but differ in their functional groups and overall structure, leading to different properties and applications. The uniqueness of this compound lies in its combination of the bicyclo[2.2.1]heptane scaffold with the triazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N-(2-tert-butyl-1,2,4-triazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-15(2,3)19-14(16-9-17-19)18-13(20)8-12-7-10-4-5-11(12)6-10/h9-12H,4-8H2,1-3H3,(H,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDJXHFPSWCVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NC=N1)NC(=O)CC2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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